2-Methyl-1H-indole-6-carbonitrile
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Overview
Description
“2-Methyl-1H-indole-6-carbonitrile” is a derivative of indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of considerable interest in recent years . Various methods have been reported for the synthesis of indole derivatives, including multicomponent reactions . N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-indole-6-carbonitrile” can be represented by the InChI code: 1S/C10H8N2/c1-7-4-9-3-2-8 (6-11)5-10 (9)12-7/h2-5,12H,1H3 .
Chemical Reactions Analysis
Indole derivatives have been found to participate in a variety of chemical reactions. For example, they have been used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . They have also been used as reactants in the synthesis of stilbene-based antitumor agents .
Physical And Chemical Properties Analysis
“2-Methyl-1H-indole-6-carbonitrile” is a powder with a molecular weight of 156.19 .
Scientific Research Applications
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . Here are some general applications of indole derivatives:
-
Multicomponent Reactions
- Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- The methods of application involve the use of catalysts like L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .
- The outcomes include the synthesis of various heterocyclic compounds with high yields .
-
Biological Activities
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
- The outcomes include the discovery of potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPCICJNXATMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667077 |
Source
|
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-6-carbonitrile | |
CAS RN |
18871-10-8 |
Source
|
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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